2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetic acid
Description
This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine class, characterized by a fused triazole-pyrimidine core. The structure includes a 2-fluorobenzyl substituent at position 3, a thioether linkage at position 7, and an acetic acid moiety.
Properties
IUPAC Name |
2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5O2S/c14-9-4-2-1-3-8(9)5-19-12-11(17-18-19)13(16-7-15-12)22-6-10(20)21/h1-4,7H,5-6H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSAIAZYZVFZPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=NC=N3)SCC(=O)O)N=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetic acid typically involves multiple steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as aminopyrimidines and azides under controlled conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the triazolopyrimidine intermediate.
Attachment of the Thioacetic Acid Moiety: The final step involves the thiolation of the intermediate compound with thioacetic acid or its derivatives under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, automated reaction monitoring, and purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to modify the triazolopyrimidine core or the fluorobenzyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazolopyrimidine derivatives.
Substitution: Various substituted fluorobenzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetic acid is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound is compared to derivatives with variations in substituents at positions 3 and 7 of the triazolo[4,5-d]pyrimidine core:
Substituent Effects
Halogenated Benzyl Groups :
- The 2-fluorobenzyl group in the target compound likely offers better metabolic stability compared to 2-chlorobenzyl (compound 17, ) or 4-bromobenzyl (compound 10, ), as fluorine is less susceptible to oxidative metabolism.
- Chlorine and bromine increase lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .
- In contrast, benzo[d]oxazole (compound 9, ) or propylthio (compound 9, ) groups prioritize lipophilicity for membrane interaction.
Physicochemical Properties
Research Findings and Implications
Biological Activity
The compound 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetic acid is a novel organic molecule that integrates a triazole and pyrimidine framework with potential therapeutic applications. This article will explore its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic uses, supported by relevant data tables and research findings.
Molecular Characteristics
- Molecular Formula : CHFNOS
- Molecular Weight : 408.46 g/mol
- IUPAC Name : this compound
Structural Features
The compound features:
- A triazole ring which is known for its diverse biological activities.
- A pyrimidine core , contributing to its potential as a nucleoside analog.
- A thioether linkage , enhancing lipophilicity and possibly influencing pharmacokinetics.
Research indicates that compounds with triazole and pyrimidine moieties exhibit significant biological activities. The proposed mechanisms of action for this compound may include:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes such as dihydrofolate reductase and cyclin-dependent kinases (CDKs), which are crucial in cancer cell proliferation .
- Antimicrobial Activity : Triazoles are known for their antifungal properties, potentially extending to antibacterial effects against various pathogens .
Pharmacological Applications
The biological significance of this compound spans several therapeutic areas:
- Antitumor Activity : Analogous compounds have demonstrated efficacy against various cancer cell lines, suggesting potential use in oncology.
- Anti-inflammatory Effects : The thioether component may contribute to anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases.
- Antiviral Properties : Research on related triazole derivatives indicates potential antiviral activity, particularly against viral replication .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Amino-1,2,4-triazole | Contains triazole ring | Antimicrobial |
| 6-Fluoropyrimidine | Fluorinated pyrimidine | Antitumor |
| Thiazole derivatives | Thioether linkages | Antimicrobial and anti-inflammatory |
| N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(substituted phenyl)acetamides | Diverse substituents | Various biological activities |
Recent Advances in Triazolo-Pyrimidine Research
Recent studies have highlighted the importance of the triazolo-pyrimidine scaffold in drug development:
- In vitro Studies : Investigations into the cytotoxic effects of triazolo-pyrimidines on human tumor cell lines (e.g., HeLa and HCT116) have shown promising results with IC values indicating potent antiproliferative activity .
- Mechanistic Studies : Research has elucidated the interaction of these compounds with key biological targets such as CDK2 and CDK9, with selectivity profiles that suggest potential for targeted cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
